

# Infigratinib overall response rate cholangiocarcinoma clinical trial

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## Compound Focus: Infigratinib

CAS No.: 872511-34-7

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## Trial Design & Patient Profile

The efficacy data for **infigratinib** comes from a multicenter, open-label, single-arm phase 2 trial (NCT02150967) [1] [2].

- **Patient Population:** The trial enrolled 108 patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an **FGFR2 fusion or rearrangement** [1]. The majority (99%) had stage IV disease at study entry, and the median number of prior lines of therapy was two, indicating a heavily pre-treated population [2].
- **Dosing Regimen:** Patients received **infigratinib** 125 mg orally once daily for 21 consecutive days, followed by 7 days off, in 28-day cycles until disease progression or unacceptable toxicity [1].
- **Outcome Measures:** The major efficacy outcome measures were ORR and DoR, as determined by a blinded independent central review using RECIST 1.1 criteria [1].

## Efficacy Comparison and Context

**Infigratinib**'s performance can be better understood when compared to standard chemotherapy in a similar patient setting.

Treatment Context	Regimen	Median PFS	Overall Response Rate (ORR)
Third- and later-line therapy (retrospective analysis, n=37) [3]	Infigratinib	6.77 months (95% CI: 3.94-7.79)	21.6% (95% CI: 9.8-38.2)

| **Second-line** therapy (same patient group) [3] | **Standard Chemotherapy** (e.g., gemcitabine-, capecitabine-based, or FOLFOX) | **4.63 months** (95% CI: 2.69-7.16) | **5.4%** (95% CI: 0.7-18.2) |

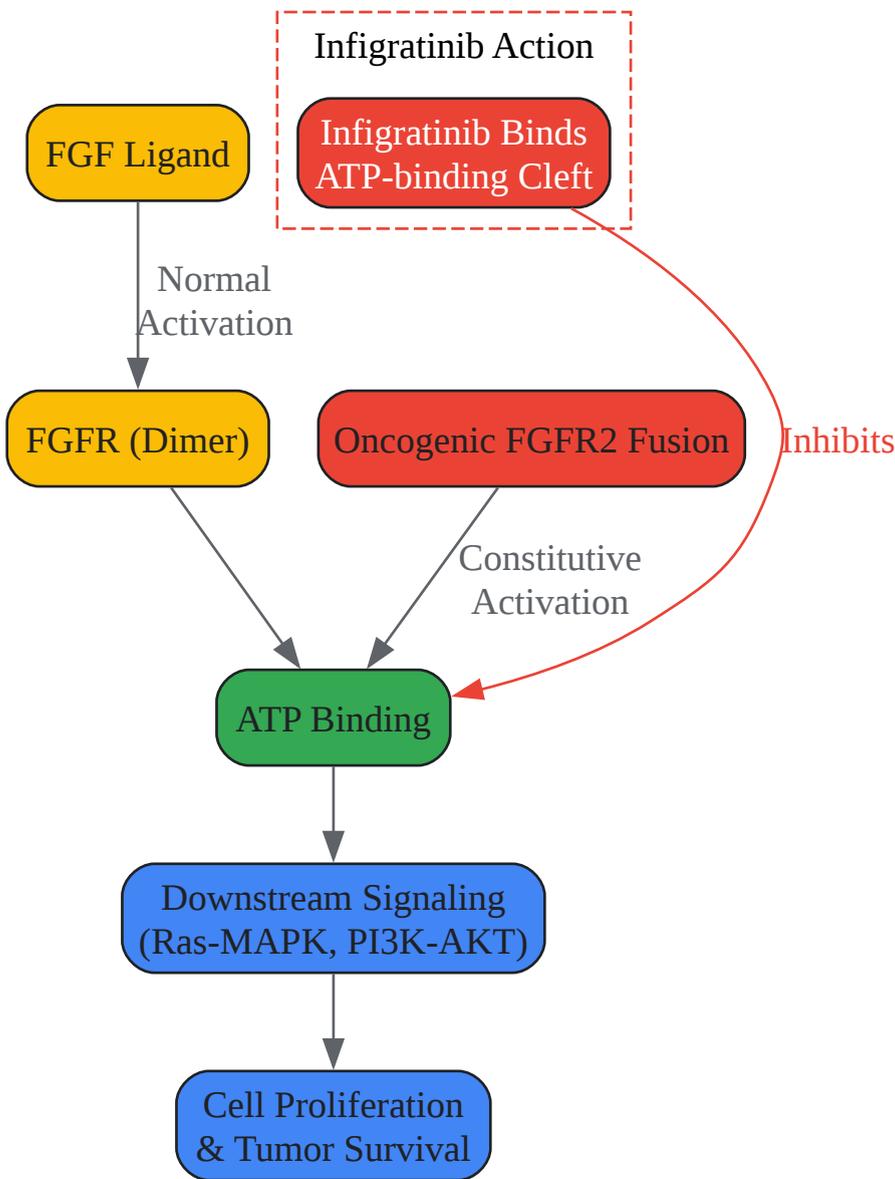
A subgroup analysis also suggested that patients who received **infigratinib** after **one or fewer prior lines of therapy** achieved a higher ORR (34.0%) compared to those with two or more prior lines (13.8%), though the median PFS was similar between the groups [2].

## Mechanism of Action

**Infigratinib** is an oral, selective, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3 [4].

- **FGFR Pathway:** FGFRs are tyrosine kinase receptors that, when activated, trigger key downstream signaling cascades like the **Ras-MAPK pathway** and the **PI3K-AKT pathway**, promoting cell proliferation, survival, and angiogenesis [5] [4].
- **Oncogenic Drivers:** In some cancers, particularly intrahepatic cholangiocarcinoma, **FGFR2 gene fusions** act as an oncogenic driver, leading to constitutive, ligand-independent activation of the FGFR signaling pathway, which fuels tumor growth [5] [4].
- **Infigratinib's Action:** **Infigratinib** binds to the ATP-binding cleft of FGFR, blocking receptor autophosphorylation and subsequent downstream signaling, thereby inhibiting the proliferation and survival of tumor cells that are dependent on FGFR signaling [4].

The diagram below illustrates the mechanism of action of **infigratinib**.



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## Important Regulatory Note

It is crucial for researchers and clinicians to be aware that the U.S. Food and Drug Administration (FDA) **withdrew the accelerated approval** for **infigratinib** in this specific indication on May 16, 2024 [1]. The sponsor voluntarily requested this withdrawal due to difficulties in recruiting patients for the required confirmatory phase 3 trial (PROOF 301), determining that continued commercialization was not feasible [1].

The efficacy and safety data from the phase 2 trial that supported the initial approval remain valid, but the drug is no longer an FDA-approved option for metastatic cholangiocarcinoma.

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